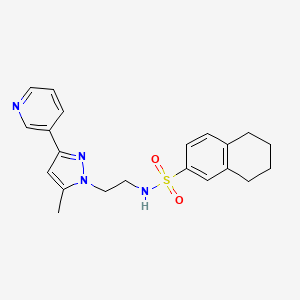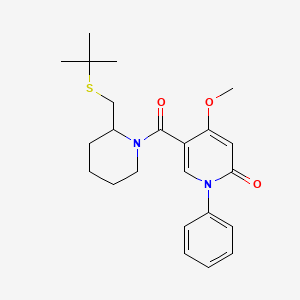![molecular formula C14H15N3O2 B2573879 N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide CAS No. 2199341-38-1](/img/structure/B2573879.png)
N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide, commonly known as Indole-2-carboxamide, is a small organic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of Indole-2-carboxamide is not yet fully understood. However, it has been proposed that this compound may exert its biological activities through the modulation of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Additionally, it has been reported to interact with various cellular targets, such as histone deacetylases and GSK-3β.
Biochemical and physiological effects:
Indole-2-carboxamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the expression of neuroprotective genes. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
Indole-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with cellular targets. Moreover, it has been reported to exhibit low toxicity and good stability under physiological conditions. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on Indole-2-carboxamide. One of the potential areas of investigation is the development of more efficient synthesis methods that can yield higher purity and yields of the product. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Additionally, more in vivo studies are needed to evaluate the safety and efficacy of Indole-2-carboxamide in animal models and humans. Finally, the development of novel derivatives of Indole-2-carboxamide with improved properties and activities may open up new avenues for its applications in various fields.
Synthesis Methods
The synthesis of Indole-2-carboxamide can be achieved through a multistep process, starting from commercially available starting materials. One of the commonly used methods involves the condensation of indole-2-carboxylic acid with acryloyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield high purity and good yields of the product.
Scientific Research Applications
Indole-2-carboxamide has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. Moreover, it has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[2-(prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)15-7-8-16-14(19)12-9-10-5-3-4-6-11(10)17-12/h2-6,9,17H,1,7-8H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVWBSGQPZLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(1H-indol-2-yl)formamido]ethyl}prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573805.png)

![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)
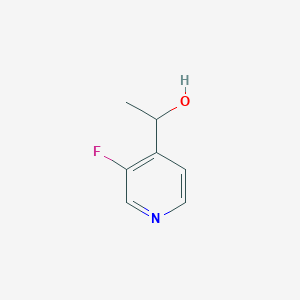
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,3-dihydro-1H-inden-1-yl)piperidine-3-carboxamide](/img/structure/B2573809.png)
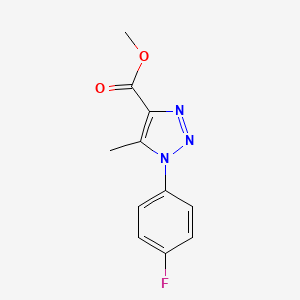

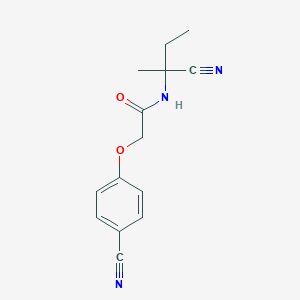
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)
